

simultaneous quantification of Ritonavir and Darunavir using d9 IS

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Compound of Interest

Compound Name: (2R)-Darunavir-d9

Cat. No.: B1157754

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Application Note: Simultaneous UPLC-MS/MS Quantification of Darunavir and Ritonavir Utilizing Deuterium-Labeled (d9) Internal Standards

Therapeutic Rationale & Clinical Context

Darunavir (DRV) is a highly potent second-generation HIV-1 protease inhibitor designed to combat wild-type and multidrug-resistant viral strains. However, DRV undergoes rapid first-pass metabolism primarily via the hepatic cytochrome P450 3A4 (CYP3A4) enzyme. To achieve and maintain therapeutic plasma concentrations, DRV is strictly co-administered with a pharmacokinetic enhancer—Ritonavir (RTV)[1]. RTV acts as a potent, mechanism-based inhibitor of CYP3A4, thereby "boosting" the systemic exposure and half-life of DRV[2].

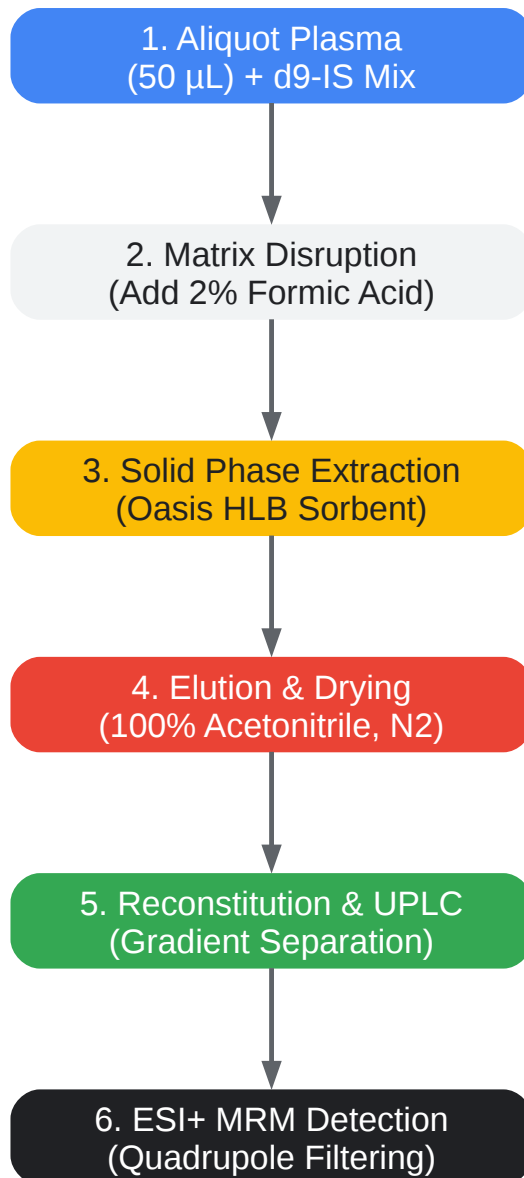
Because the efficacy of DRV is entirely dependent on the inhibitory action of RTV, simultaneous therapeutic drug monitoring (TDM) of both compounds is critical in clinical pharmacology. Multiplexing the quantification of DRV and RTV into a single ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) workflow significantly reduces sample consumption, operational costs, and turnaround time in high-throughput laboratories[3].

Methodological Causality: The Role of Stable Isotope-Labeled Internal Standards

This protocol utilizes d9-Internal Standards (Darunavir-d9 and Ritonavir-d9). The causality behind this experimental choice is anchored in achieving a self-validating analytical system:

- **Elimination of Isotopic Cross-Talk:** Naturally occurring isotopes (e.g., ^{13}C , ^{15}N) can cause the analyte signal to bleed into the internal standard (IS) detection channel. A +9 Dalton mass shift completely clears the M+1 through M+4 isotopic envelope of the unlabeled drugs, reducing quantitative interference to absolute zero.
- **Matrix Effect Neutralization:** In electrospray ionization (ESI), co-eluting matrix components (like phospholipids) compete for charge, causing unpredictable ion suppression. Because d9-isotopologues share the exact physiochemical properties of their targets, they co-elute precisely at the same retention time. Any matrix effect suppressing the analyte suppresses the IS equally. Therefore, the ratio of their peak areas remains invariant, providing built-in mathematical correction[3].

Experimental Workflow & Diagram



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Workflow for LC-MS/MS simultaneous quantification using d9 internal standards.

Detailed Methodological Protocols

Reagents and Sample Preparation (SPE)

Solid-Phase Extraction (SPE) is prioritized over standard protein precipitation (PPT) to minimize phospholipid fouling on the sub-2 µm UPLC columns, extending column life and ensuring stable baseline

pressures.

- Spiking: Transfer 50 μL of human plasma sample into a clean 1.5 mL microcentrifuge tube[3]. Add 10 μL of the working Internal Standard solution (containing 500 ng/mL of DRV-d9 and RTV-d9 in 50% methanol).
- Disruption: Add 200 μL of 2% formic acid in water. Causality: Acidification disrupts drug-protein binding (especially to alpha-1-acid glycoprotein, to which protease inhibitors heavily bind), releasing the free analytes into the aqueous phase.
- Conditioning: Condition the Oasis HLB 1cc (30 mg) extraction cartridges with 1 mL of methanol followed by 1 mL of MS-grade water.
- Loading & Washing: Load the acidified plasma mixture onto the cartridge. Wash with 1 mL of 5% methanol in water. Causality: The Hydrophilic-Lipophilic Balance (HLB) sorbent retains the highly hydrophobic DRV and RTV molecules via reversed-phase interactions, while the 5% organic wash safely elutes salts and highly polar endogenous interferents without prematurely eluting the target analytes.
- Elution & Reconstitution: Elute the analytes with 1 mL of 100% Acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dried residue in 100 μL of Mobile Phase A, vortex for 30 seconds, and transfer to an autosampler vial.

UPLC Chromatographic Conditions

Separation is executed on an Acquity UPLC BEH C18 column (50 mm \times 2.1 mm, 1.7 μm) to leverage ultra-high-pressure resolution, compressing the total run time to under 3.5 minutes[1],[3].

- Column Temperature: 40°C (Reduces mobile phase viscosity and backpressure).
- Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 4.0. Causality: The slightly acidic pH ensures both molecules are heavily protonated in the liquid phase, creating a massive pre-requisite pool of $[\text{M}+\text{H}]^+$ ions for successful Positive Electrospray Ionization (ESI+).
- Mobile Phase B: 100% Acetonitrile.
- Flow Rate: 0.4 mL/min.

Table 1: UPLC Gradient Profile

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Curve Type
0.00	70	30	Initial
1.50	10	90	Linear
2.50	10	90	Hold
2.60	70	30	Linear

| 3.50 | 70 | 30 | Re-equilibration |

MS/MS Detection Parameters

Detection operates via Multiple Reaction Monitoring (MRM) using a triple-quadrupole mass spectrometer equipped with a Turbo Ion Spray (ESI) source operating in positive ion mode.

Table 2: MRM Transitions and Collision Energy Tuning

Analyte	Precursor Ion [M+H] ⁺ (m/z)	Product Ion (m/z)	Collision Energy (eV)	Declustering Potential (V)
Darunavir (DRV)	548.2	392.2	15	65
Darunavir-d9 (IS)	557.3	401.2	15	65
Ritonavir (RTV)	721.3	296.2	22	80

| Ritonavir-d9 (IS) | 730.4 | 305.2 | 22 | 80 |

Method Validation Highlights

The described method aligns with rigorous FDA/EMA bioanalytical validation guidelines, proving robust enough for continuous clinical pharmacokinetic evaluation. The incorporation of d9-internal standards results in virtually immune matrix-factor profiles[4].

Table 3: Summary of Method Validation Specifications

Validation Parameter	Darunavir (DRV)	Ritonavir (RTV)	Acceptance Criteria
Linear Dynamic Range	50.0 – 5000 ng/mL	5.0 – 500 ng/mL	$r^2 > 0.995$
Lower Limit of Quant. (LLOQ)	50.0 ng/mL	5.0 ng/mL	Signal-to-Noise > 10:1
Intra-Day Precision (%CV)	2.1% – 4.5%	3.3% – 5.8%	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Inter-Day Accuracy (%Bias)	94.5% – 103.2%	92.1% – 105.4%	$\pm 15\%$ ($\pm 20\%$ at LLOQ)
IS-Normalized Matrix Effect	99.1% \pm 2.4%	101.3% \pm 3.1%	85% – 115%

| Extraction Recovery (SPE) | 88.5% | 84.2% | Consistent & Reproducible |

References[1] Rezk, N. L., White, N. R., Jennings, S. H., & Kashuba, A. D. M. (2009). A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma. *Talanta*. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2723938/>[3] Yadav, M., Singhal, P., Goswami, S., Pande, U. C., Sanyal, M., & Shrivastav, P. S. (2014). Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS. *BioMed Research International*. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3925571/>[4] Jaiswal, A. (2021). Simultaneous quantification of Darunavir and Ritonavir in human plasma and pharmacokinetic study by LC MS/MS. *Indian Journal of Chemical Technology (IJCT)*. Available at:

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- To cite this document: BenchChem. [simultaneous quantification of Ritonavir and Darunavir using d9 IS]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1157754/docs#simultaneous-quantification-of-ritonavir-and-darunavir-using-d9-is>]

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